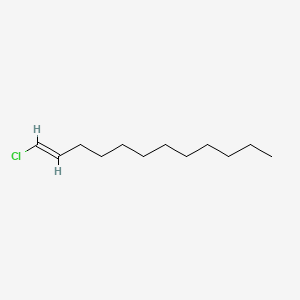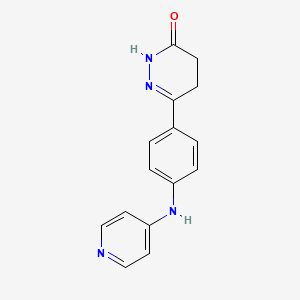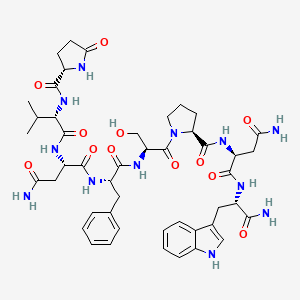
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is a chemical compound with the molecular formula C10H14Cl4N3Zn. It is known for its unique structure, which includes a diazonium group and a tetrachlorozincate anion. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)aniline. The process includes the following steps:
Diazotization: 4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reagent concentrations to ensure the stability of the diazonium compound.
化学反応の分析
Types of Reactions
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-(diethylamino)aniline.
科学的研究の応用
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as the formation of azo compounds in dye synthesis.
類似化合物との比較
Similar Compounds
- 4-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
- 4-(methoxy)benzenediazonium;tetrachlorozinc(2-)
- 4-(ethylamino)benzenediazonium;tetrachlorozinc(2-)
Uniqueness
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the diethylamino group, which influences its reactivity and stability. This compound exhibits distinct properties compared to its analogs, making it valuable in specific applications, such as the synthesis of particular azo dyes and other organic compounds.
特性
CAS番号 |
5149-85-9 |
|---|---|
分子式 |
C20H28Cl4N6Zn |
分子量 |
559.7 g/mol |
IUPAC名 |
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C10H14N3.4ClH.Zn/c2*1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;;/h2*5-8H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
KSUPIOGMHIUCNV-UHFFFAOYSA-J |
SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Key on ui other cas no. |
5149-85-9 |
関連するCAS |
21906-90-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Dibenzo[a,c]pentacene](/img/structure/B1618600.png)
![2-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1618602.png)

![4-Methylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1618604.png)
![2-Ethylbicyclo[2.2.1]heptane](/img/structure/B1618607.png)

![1-Bromobicyclo[2.2.2]octane](/img/structure/B1618610.png)
